An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromo-3-methylphenyl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromo-3-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of a variety of therapeutic agents.[1] Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from aryl-substituted acetic acids. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 2-(4-Bromo-3-methylphenyl)acetic acid, a compound of interest for researchers in drug discovery and organic synthesis.
Chemical and Physical Properties
2-(4-Bromo-3-methylphenyl)acetic acid is a solid at room temperature with a molecular weight of approximately 229.07 g/mol . Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| CAS Number | 215949-57-8 | [2] |
| Melting Point | 81°C | [1] |
| Boiling Point | 338°C | [1] |
| Polar Surface Area | 37.3 Ų | [2] |
Synthesis
A common and effective method for the synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid is through the hydrolysis of its corresponding nitrile precursor, 2-(4-bromo-3-methylphenyl)acetonitrile. This transformation can be achieved under either acidic or basic conditions. Below is a detailed experimental protocol for the basic hydrolysis of the nitrile.
Experimental Protocol: Synthesis via Hydrolysis of 2-(4-bromo-3-methylphenyl)acetonitrile
This protocol is adapted from established procedures for the hydrolysis of similar arylacetonitriles.[3][4]
Materials:
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2-(4-bromo-3-methylphenyl)acetonitrile
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Ethanol
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6M Sodium Hydroxide (NaOH) solution
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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pH meter or pH paper
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Büchner funnel and filter paper
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Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromo-3-methylphenyl)acetonitrile in a suitable amount of ethanol.
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To this solution, add an excess of 6M sodium hydroxide solution.
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Heat the reaction mixture to reflux with vigorous stirring.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting nitrile has been consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid product.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold deionized water to remove any inorganic impurities.
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Dry the purified 2-(4-Bromo-3-methylphenyl)acetic acid, for example, in a vacuum oven.
Synthesis Workflow
The synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid can be visualized as a two-step process starting from 4-bromo-3-methylbenzyl bromide. This workflow is depicted in the following diagram.
Caption: Synthetic pathway to 2-(4-Bromo-3-methylphenyl)acetic acid.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl group protons. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically 7.0-7.6 ppm). The methylene protons adjacent to the carboxylic acid group would be expected to appear as a singlet at around 3.6 ppm. The methyl group protons on the aromatic ring would likely be observed as a singlet further upfield.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 175-185 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon attached to the bromine atom being shifted to a slightly different chemical shift. The methylene carbon and the methyl carbon would appear at the most upfield positions.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Bromo-3-methylphenyl)acetic acid would be characterized by a broad absorption band for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption band for the carbonyl group (C=O) stretch would be expected around 1700 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Br bond.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (approximately 229 and 231 amu, due to the isotopic distribution of bromine). A prominent fragment ion would likely be observed corresponding to the loss of the carboxylic acid group (-COOH), resulting in a benzyl-type cation.
Potential Applications in Drug Development
Phenylacetic acid derivatives are a well-established class of compounds with anti-inflammatory properties.[5] While specific biological activity data for 2-(4-Bromo-3-methylphenyl)acetic acid is not extensively documented in the available literature, its structural similarity to known anti-inflammatory agents suggests its potential as a lead compound or intermediate in the development of new therapeutics. Further research is warranted to explore its biological activities, such as its potential to inhibit enzymes involved in inflammatory pathways like cyclooxygenases (COX-1 and COX-2).
Safety and Handling
2-(4-Bromo-3-methylphenyl)acetic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
2-(4-Bromo-3-methylphenyl)acetic acid is a valuable building block for organic synthesis and holds potential for applications in drug discovery, particularly in the area of anti-inflammatory agents. This technical guide has provided an overview of its chemical and physical properties, a plausible synthetic route, and predicted spectral characteristics. Further experimental investigation is needed to fully elucidate its biological profile and to obtain detailed spectral data for this compound.
References
- 1. 2-(4-Bromo-3-methylphenyl)acetic acid [myskinrecipes.com]
- 2. 2-(4-Bromo-3-methylphenyl)acetic acid | C9H9BrO2 | CID 3613522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
